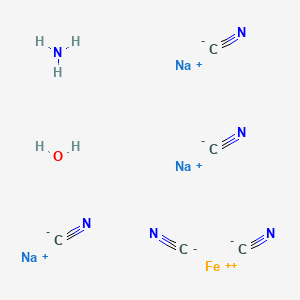![molecular formula C38H81NO4S B1169504 tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid CAS No. 116912-36-8](/img/structure/B1169504.png)
tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid involves multiple steps:
Diazotization: The process begins with the diazotization of 1,5-disulfonaphthalen-2-amine in the presence of nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-3-nitrobenzenesulfonic acid under alkaline conditions to form the azo compound.
Substitution Reaction: The azo compound undergoes a substitution reaction with 4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as a dye in analytical chemistry for the detection and quantification of various analytes. Its intense color change upon binding to specific substances makes it a valuable indicator.
Biology
In biological research, the compound is used as a staining agent for visualizing cellular components under a microscope. Its ability to bind selectively to certain biomolecules aids in the study of cellular structures and functions.
Medicine
The compound has potential applications in medical diagnostics, particularly in the development of colorimetric assays for detecting diseases. Its stability and specificity make it suitable for use in diagnostic kits.
Industry
In the textile industry, the compound is used as a dye for coloring fabrics. Its high stability and resistance to fading make it a preferred choice for producing vibrant and long-lasting colors.
Mécanisme D'action
The compound exerts its effects through its ability to form strong bonds with specific molecular targets. In biological systems, it binds to proteins and nucleic acids, altering their optical properties and making them visible under a microscope. In chemical applications, its azo bond undergoes reversible changes in response to environmental conditions, allowing it to act as an indicator.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid
- Tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-(2-ethenylsulfonylethylcarbamoyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid
Uniqueness
The presence of the 6-fluoro-1,3,5-triazin-2-yl group in tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid imparts unique properties, such as enhanced stability and reactivity, compared to similar compounds. This makes it particularly valuable in applications requiring high-performance dyes.
Propriétés
Numéro CAS |
116912-36-8 |
|---|---|
Formule moléculaire |
C38H81NO4S |
Poids moléculaire |
0 |
Synonymes |
1,5-Naphthalenedisulfonic acid, 2-8-4-3-2-(ethenylsulfonyl)ethylaminocarbonylphenylamino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulfo-2-naphthalenylazo-, tetrasodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol;hydrochloride](/img/structure/B1169434.png)

